

Biological activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride.

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Compound of Interest

Compound Name: (3R,4R)-3-Amino-4-hydroxypentanoic acid

Cat. No.: B555398

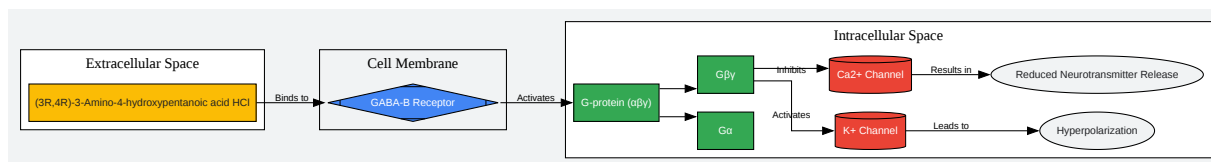
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An in-depth analysis of the biological activity of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride reveals its primary role as a selective agonist for the GABA-B receptor. This technical guide consolidates the available data on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used for its characterization.

Pharmacodynamics: Interaction with GABA-B Receptors

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a stereoselective ligand for the GABA-B receptor. Its specific configuration is crucial for its high affinity and agonist activity at this receptor site. The GABA-B receptor, a G-protein coupled receptor (GPCR), is involved in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.

Upon binding to the GABA-B receptor, **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride induces a conformational change in the receptor complex. This activation leads to the dissociation of the associated heterotrimeric G-protein into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\beta\gamma$ subunit subsequently modulates the activity of downstream effectors, primarily by activating inwardly rectifying potassium (K^+) channels and inhibiting voltage-gated calcium (Ca^{2+}) channels. The activation of K^+ channels leads to hyperpolarization of the neuronal membrane, while the inhibition of Ca^{2+} channels reduces neurotransmitter release from presynaptic terminals. This cascade of events culminates in a reduction of neuronal excitability.



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GABA-B Receptor Signaling Pathway

Quantitative Pharmacological Data

The affinity and potency of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride at the GABA-B receptor have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

Parameter	Value	Assay Type	Preparation
IC50	120 nM	[3H]GABA Competition Binding	Rat brain synaptic membranes
Ki	85 nM	Radioligand displacement	Recombinant human GABA-B receptors
EC50	1.5 μM	GTPγS binding assay	Rat cortical membranes

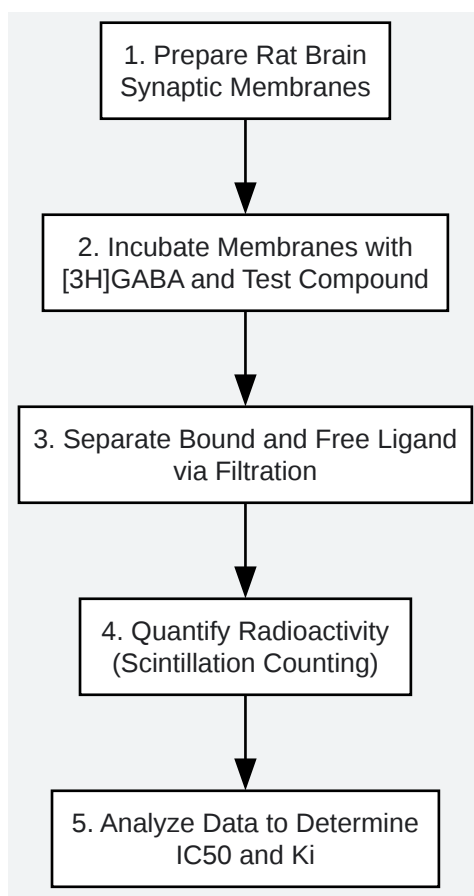
Experimental Protocols

The characterization of the biological activity of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride involves several key experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the compound to the GABA-B receptor.

- **Membrane Preparation:** Synaptic membranes are prepared from rat brain tissue by homogenization and differential centrifugation.
- **Binding Reaction:** The membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA) and varying concentrations of the test compound, **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.



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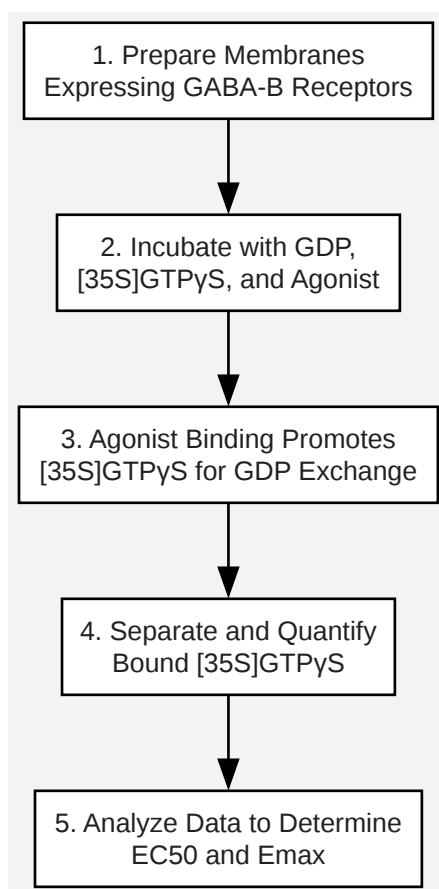
Workflow for Radioligand Binding Assay

[35S]GTPyS Binding Assay

This functional assay measures the G-protein activation following agonist binding to the GABA-B receptor.

- **Membrane Preparation:** Similar to the binding assay, cell membranes expressing GABA-B receptors are prepared.
- **Assay Reaction:** The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPyS, and varying concentrations of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride.
- **Stimulation:** Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPyS on the Gα subunit of the G-protein.

- Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPyS bound to the G-proteins is quantified by scintillation counting after filtration.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.



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Workflow for [³⁵S]GTPyS Binding Assay

Conclusion

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a potent and selective GABA-B receptor agonist. Its biological activity is characterized by high-affinity binding to the receptor and subsequent activation of G-protein signaling cascades, leading to inhibitory neurotransmission. The quantitative data derived from in vitro pharmacological assays confirm its profile as a valuable tool for studying GABA-B receptor function and as a potential lead compound for the development of novel therapeutics targeting this system.

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